Dihydrogalangal acetate

Description

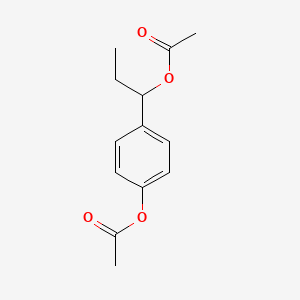

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(1-acetyloxypropyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h5-8,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWHZODFGAHJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926381 | |

| Record name | 1-[4-(Acetyloxy)phenyl]propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129319-15-9 | |

| Record name | Dihydrogalangal acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129319159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(Acetyloxy)phenyl]propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROGALANGAL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NKX5Z17DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Purification, and Advanced Analytical Characterization of Dihydrogalangal Acetate

Methodologies for Extraction and Isolation

The initial step in studying dihydrogalangal acetate (B1210297) involves its extraction and isolation from its natural source, primarily the rhizomes of Alpinia galanga. researchgate.net

Solvent-Based Extraction Techniques

Solvent-based extraction is a primary method for obtaining dihydrogalangal acetate from plant material. organomation.comjocpr.com The choice of solvent is crucial and depends on the polarity of the target compound. For this compound, various solvents and techniques have been utilized.

One common approach involves the use of ethyl acetate. researchgate.netresearchgate.net A process linking cold ethyl acetate extraction with further purification steps has been successfully employed to isolate related compounds like galangal acetate. researchgate.netresearchgate.net Other solvents such as hexane (B92381) and methanol (B129727) have also been used in the extraction process from Alpinia species. amazonaws.comnih.gov The selection of the solvent system is critical for maximizing the yield and purity of the extracted compound. For instance, a mixture of n-hexane, ethyl acetate, methanol, and water has been used for the separation of extracts from Psidium guajava, highlighting the importance of multi-solvent systems in achieving good separation. mdpi.com

Advanced extraction techniques such as microwave-assisted extraction (MAE) and Soxhlet extraction can also be applied. organomation.come3s-conferences.org MAE utilizes microwave energy to accelerate the extraction process, while Soxhlet extraction provides a continuous and efficient extraction. organomation.come3s-conferences.org

Chromatographic Purification Strategies

Following extraction, chromatographic techniques are essential for the purification of this compound to a high degree of purity.

Silica (B1680970) Gel Adsorption Chromatography: This technique is widely used for the initial purification of extracts. researchgate.netacs.org The extract is loaded onto a silica gel column, and different compounds are separated based on their polarity by eluting with a gradient of solvents, often mixtures of pentane (B18724) and diethyl ether. acs.org This method allows for the fractionation of the crude extract, separating compounds with different polarities. acs.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification and to obtain highly pure this compound, RP-HPLC is the method of choice. researchgate.netresearchgate.netacs.org This technique utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govacs.org In the case of this compound isolation, a mobile phase consisting of 60% methanol and 40% water has been used. acs.org By collecting the fraction corresponding to the this compound peak, a pure oily liquid can be obtained after removing the solvent. acs.org

Advanced Spectroscopic and Chiral Analytical Techniques

To confirm the identity and structure of the isolated this compound and to analyze its stereochemistry, advanced analytical techniques are employed.

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. nih.gov Both 1D and 2D NMR experiments provide detailed information about the carbon-hydrogen framework of this compound, confirming its molecular structure. nih.gov

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) Based Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the identification and quantification of volatile and semi-volatile compounds like this compound. acs.orgnih.govnotulaebotanicae.ro The compound is first separated from other components in a gas chromatograph and then detected by a mass spectrometer, which provides a unique mass spectrum that acts as a molecular fingerprint. acs.orgnotulaebotanicae.ro The synthetic this compound has a GC retention index of 1651 on a DB-5 column. acs.org Spiking a galangal extract with a synthetic standard of this compound and observing an increased intensity at the same retention time in the GC analysis confirms its presence in the natural extract. acs.org

Chiral Separation and Enantiomeric Analysis

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. gcms.cz The separation and analysis of these enantiomers are crucial as they can exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating the enantiomers of this compound. acs.orgacs.orguma.es This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. acs.orgresearchgate.net For this compound, a Whelk-O 1(S,S) chiral HPLC column with an isocratic mobile phase of 95% hexane and 5% methanol has been successfully used. acs.org

Chiral Gas Chromatography (GC) is another technique used to determine the enantiomeric composition. acs.org This method also utilizes a chiral stationary phase to separate the enantiomers before detection. gcms.cz Through these chiral separation techniques, it has been determined that the naturally occurring this compound in galangal roots is predominantly the (S)-enantiomer, accounting for approximately 98% of the total. researchgate.netacs.orgacs.org The optical rotation values for the purified enantiomers are -93.822 for (S)-dihydrogalangal acetate and +92.340 for (R)-dihydrogalangal acetate. acs.org

Quantitative Analytical Method Development and Validation

The accurate quantification and sensory evaluation of this compound and related compounds in complex matrices, such as plant extracts, necessitate the development and validation of sophisticated analytical techniques. Methodologies including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) with densitometry, and Gas Chromatography-Olfactometry (GC-O) are pivotal for ensuring the precise measurement and comprehensive sensory profiling of these molecules.

High-Performance Liquid Chromatography (HPLC) Approaches for Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a mixture. openaccessjournals.comanalyticaltoxicology.com Its application is crucial for the quantitative analysis of non-volatile or thermally unstable compounds like this compound and its analogs. alstesting.co.th While specific validated methods for this compound are not extensively detailed in the available literature, methods developed for the structurally similar and co-occurring compound, 1'-acetoxychavicol acetate (ACA), provide a strong framework for its quantification.

A rapid, specific, and accurate reversed-phase HPLC (RP-HPLC) method has been developed and validated for the quantification of ACA, which can be adapted for this compound. scielo.br The validation of such methods is typically performed according to guidelines from the International Council for Harmonisation (ICH). scielo.br Chromatographic separation is achieved using a C18 column, which is suitable for separating moderately polar compounds. scielo.br The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and water, which allows for the efficient elution of the target analytes. scielo.br

Key parameters for a validated HPLC method for the quantification of ACA, adaptable for this compound, include a low limit of detection (LOD) and limit of quantification (LOQ), demonstrating the method's sensitivity. For instance, a validated method for ACA reported an LOD of 0.59 µg/mL and an LOQ of 1.79 µg/mL. scielo.br The accuracy of the method is confirmed by recovery studies, with values typically ranging from 97% to 101%. scielo.br The method's precision is assessed by the relative standard deviation (RSD), which should be low, indicating high reproducibility. scielo.br Such HPLC methods are satisfactory for detecting and quantifying the analyte within a specified concentration range, for example, 5 to 200 µg/mL for ACA. scielo.br

| Parameter | Specification |

|---|---|

| Chromatographic System | Agilent 1220 Infinity LC System scielo.br |

| Column | Agilent Poroshell C18 (4.6 x 250.0 mm) scielo.br |

| Mobile Phase | Acetonitrile and water scielo.br |

| Detector | Ultraviolet (UV) Detector scielo.br |

| Linearity Range | 5 - 200 µg/mL scielo.br |

| Limit of Detection (LOD) | 0.59 µg/mL scielo.br |

| Limit of Quantification (LOQ) | 1.79 µg/mL scielo.br |

| Accuracy (% Recovery) | 97% - 101% scielo.br |

| Precision (% RSD) | < 2% scielo.br |

Thin-Layer Chromatography (TLC) Densitometry Methods

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for separating components in a mixture. libretexts.org When coupled with densitometry, TLC becomes a reliable quantitative analytical method. researchgate.netnih.gov This approach has been successfully developed and validated for the quantification of 1'-acetoxychavicol acetate (ACA) in extracts from Alpinia galanga rhizomes.

The method involves spotting the extract on a TLC plate (the stationary phase), typically silica gel 60F254, and developing it with a suitable mobile phase. nih.gov The separated bands are then scanned with a densitometer at a specific wavelength where the analyte shows maximum absorption; for ACA, this is 219 nm.

Validation of the TLC-densitometry method is performed according to established guidelines, such as those from AOAC International. A key aspect of validation is establishing the linearity of the method. For ACA, a quadratic regression was observed in the calibration range of approximately 2.062–6.186 mg/band, with a high correlation coefficient (R²) of 0.9995. The precision of the method is determined by calculating the relative standard deviation (%RSD), with values between 1.62% and 2.54% indicating good reproducibility. Accuracy is assessed through recovery studies, where known amounts of the standard compound are added to the sample matrix. Average recovery rates for ACA in various extracts (soft extract, glycerol (B35011) liquid extract, and propylene (B89431) glycol liquid extract) were found to be 94.59%, 96.16%, and 95.75%, respectively. This validated TLC-densitometry method proves to be simple, reproducible, and suitable for the routine estimation of ACA in various galangal extracts.

| Parameter | Finding |

|---|---|

| Analyte | 1'-Acetoxychavicol acetate (ACA) |

| Matrix | Alpinia galanga rhizome extracts |

| Detection Wavelength | 219 nm |

| Calibration Range | 2.062–6.186 mg/band |

| Regression Equation | y = -169.85x² + 3069.6x + 286.6 |

| Correlation Coefficient (R²) | 0.9995 |

| Precision (%RSD) | 1.62%–2.54% |

| Average Recovery | 94.59% - 96.16% |

Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) for Sensory Profiling

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of gas chromatography with human sensory assessment to identify odor-active compounds in a volatile mixture. A powerful method used in conjunction with GC-O is Aroma Extract Dilution Analysis (AEDA). nih.govmdpi.com AEDA involves the stepwise dilution of a sample extract, with each dilution being analyzed by GC-O until no odor can be perceived by the human assessor. wikipedia.org The highest dilution at which an odorant is still detectable is known as its Flavor Dilution (FD) factor, which corresponds to its odor potency. wikipedia.orgacs.org

This methodology has been instrumental in characterizing the complex aroma profile of Alpinia galanga rhizomes. acs.orgnih.gov In one significant study, the application of GC-O and AEDA to volatiles isolated from fresh galangal rhizomes led to the detection of 43 distinct odorous regions. acs.orgresearchgate.net These regions exhibited a wide range of FD factors, from 1 to 4096, indicating a vast difference in the odor contribution of various compounds. acs.orgnih.gov Structures were assigned to 36 of these odorants, with 18 being identified in A. galanga for the first time. acs.orgnih.gov

Sensory analysis of this compound enantiomers revealed distinct aroma characteristics. (S)-dihydrogalangal acetate is described as having weak pungent and woody notes, while its (R)-isomer is nearly odorless. researchgate.netacs.org This highlights the importance of chiral differentiation in sensory profiling. The most potent odorants identified in galangal rhizome through AEDA, based on high FD factors, were 1,8-cineole, (S)-galangal acetate, and myrcene. nih.gov The comprehensive data from AEDA allows for the creation of a quantitative olfactory profile and even the successful reconstruction of the characteristic aroma of the source material. acs.orgnih.gov

| Compound | Flavor Dilution (FD) Factor | Odor Descriptor |

|---|---|---|

| Myrcene | 4096 | Geranium-like, peppery |

| 1,8-Cineole | 4096 | Eucalyptus-like, fresh |

| (S)-Linalool | 1024 | Flowery, citrus-like |

| (S)-Galangal acetate | 2048 | Spicy, cineole-like |

| (S)-Dihydrogalangal acetate | - | Weak pungent and woody researchgate.netacs.org |

| (R)-Dihydrogalangal acetate | - | Almost odorless researchgate.netacs.org |

| Eugenol | 256 | Clove-like, spicy |

| Chavicol acetate | 128 | Spicy, tarragon-like |

| Geranyl acetate | 128 | Flowery, rose-like |

Biological Activity and Mechanistic Investigations of Dihydrogalangal Acetate and Analogues

In Vitro Pharmacological Investigations

There is currently no specific research available that details the effects of isolated dihydrogalangal acetate (B1210297) on the cellular proliferation or apoptosis of cancer cell lines.

While extracts from Alpinia galanga, which contain dihydrogalangal acetate, have been shown to possess cytotoxic and pro-apoptotic properties against various cancer cell lines, including MCF-7 human breast carcinoma, these effects cannot be directly attributed to this compound itself. researchgate.netnih.gov Extensive research has instead been conducted on its analogue, 1'-acetoxychavicol acetate (ACA), which is known to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of caspase pathways. thegoodscentscompany.comjapsonline.com A safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted the lack of specific toxicological data for this compound, concluding that additional studies are required to complete its evaluation. who.intwho.int

Table 1: Occurrence of this compound and 1'-Acetoxychavicol Acetate in Alpinia galanga Rhizomes This table is interactive. You can sort and filter the data.

| Compound | Isomeric Form | Relative Abundance | Concentration in Dried Roots |

|---|---|---|---|

| This compound | (S)-isomer | 98% | ~0.004% |

| (R)-isomer | 2% | ~0.004% | |

| 1'-Acetoxychavicol acetate (ACA) | (S)-isomer | ~95% | Not specified |

| (R)-isomer | ~5% | Not specified |

Source: researchgate.netvdoc.pubvdoc.pub

Direct evidence detailing the activity of this compound on anti-inflammatory pathways and its specific molecular targets is absent in the current body of scientific literature. Pharmacological studies on inflammation have largely overlooked this specific compound.

In contrast, research into the anti-inflammatory properties of Alpinia species has identified other constituents, such as ACA, as active agents. thegoodscentscompany.com ACA has been reported to suppress inflammatory responses by inhibiting key signaling molecules and enzymes, including the nuclear factor-kappaB (NF-κB) pathway and cyclooxygenase-2 (COX-2) expression. thegoodscentscompany.com However, no such mechanisms have been investigated or confirmed for this compound.

Specific data on the antimicrobial and antifungal mechanisms of this compound, including determinations of Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC), have not been reported.

The antimicrobial properties of galangal are well-documented but are typically associated with the essential oil fraction or specific major components like ACA. researchgate.netjapsonline.com Studies on ACA have demonstrated its efficacy against various pathogens, including multidrug-resistant bacteria, with its mechanism involving the disruption of the bacterial cell membrane. japsonline.com Similarly, the antifungal activity of galangal has been attributed to ACA. researchgate.netthegoodscentscompany.com While essential oils from related Alpinia species have shown fungistatic action, the specific contribution of this compound to this activity remains uninvestigated. researchgate.net

No specific enzyme inhibition or receptor binding studies have been published for this compound. While extracts of Alpinia galanga have demonstrated inhibitory effects on enzymes such as acetylcholinesterase, the individual compound responsible for this action has not been identified as this compound. nih.gov Molecular docking studies have explored the interaction of ACA with fungal enzymes, but similar in silico or in vitro analyses for this compound are not present in the literature. researchgate.net

The scientific literature lacks any evidence of this compound modulating specific cellular signaling cascades such as NF-κB, MAPK, Akt, PKA, AMPK, TORC1, or HIF-2. The modulation of these pathways has been extensively studied for other compounds isolated from Alpinia species. For instance, ACA is a known inhibitor of the NF-κB and AMPK signaling pathways, and other diarylheptanoids from galangal have been shown to affect Wnt signaling. researchgate.netthegoodscentscompany.com However, the role of this compound in these or any other signaling cascades has yet to be explored.

Other Reported In Vitro Biological Effects (e.g., Anti-adipogenesis, Anti-angiogenesis, Anti-allergic, Anti-HIV)

This compound and its analogues have been the subject of various in vitro studies to explore their potential therapeutic effects across a spectrum of biological activities. These investigations have revealed promising, albeit preliminary, evidence for their roles in anti-adipogenesis, anti-angiogenesis, anti-allergic responses, and anti-HIV activity.

Anti-adipogenesis: Research has shown that 1'-acetoxychavicol acetate (ACA), a structurally similar analogue of this compound, inhibits adipogenesis in 3T3-L1 adipocytes. thegoodscentscompany.com This suggests a potential role for these compounds in the modulation of fat cell formation.

Anti-angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. mdpi.com Studies have indicated that ACA can suppress angiogenesis-mediated human prostate tumor growth by targeting specific signaling pathways. thegoodscentscompany.com While direct studies on this compound are limited, the activity of its analogue suggests a potential area for further investigation.

Anti-allergic: The anti-allergic potential of compounds from Alpinia galanga has been investigated. nih.gov Specifically, 1'S-1'-acetoxychavicol acetate and 1'S-1'-acetoxyeugenol acetate, have demonstrated potent inhibitory activity on the degranulation of mast cells, a key event in type I allergic reactions. nih.govresearchgate.net These compounds were found to inhibit the release of β-hexosaminidase and the production of TNF-α and IL-4 in RBL-2H3 cells. nih.govresearchgate.net The structural similarities suggest that this compound may also possess anti-allergic properties.

Anti-HIV: Several studies have explored the anti-HIV potential of compounds isolated from the Zingiberaceae family, to which this compound belongs. nih.govnih.gov For instance, extracts from Alpinia galanga have shown inhibitory activity against HIV-1 protease. nih.gov Furthermore, 1'S-1'-acetoxychavicol acetate has been reported to inhibit HIV-1 replication by blocking Rev transport. nih.gov While direct evidence for this compound is not extensively documented, the anti-HIV activity of related compounds warrants further investigation into its potential. nih.govresearchgate.netmdpi.comresearchgate.net

Pre-clinical In Vivo Efficacy and Mechanistic Studies in Animal Models

While in vitro studies provide valuable initial insights, pre-clinical in vivo studies in animal models are crucial for understanding the efficacy and mechanisms of action of a compound in a whole biological system.

Research on analogues of this compound has provided some in vivo evidence of their biological effects. For instance, 1'S-1'-acetoxychavicol acetate has been shown to inhibit ear passive cutaneous anaphylaxis reactions in mice, which is a model for the late phase of type I allergic reactions. nih.govresearchgate.net Additionally, 1'-acetoxychavicol acetate isolated from Alpinia galanga has been found to ameliorate ovalbumin-induced asthma in mice. thegoodscentscompany.com In the context of adipogenesis, 1'-acetoxychavicol acetate has been shown to inhibit adipogenesis in high-fat-fed rats. thegoodscentscompany.com

These in vivo studies on structurally related compounds suggest that this compound may also exhibit similar activities in animal models, although specific in vivo data for this compound itself remains limited.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies help in identifying the key chemical features responsible for the compound's effects and in designing more potent and selective analogues.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For phenylpropanoids like this compound, certain functional groups have been identified as crucial for their biological activities.

Studies on related compounds have highlighted the importance of specific moieties. For instance, in the context of anti-allergic activity, both the 1'- and 4-acetoxyl groups of 1'S-1'-acetoxychavicol acetate and 1'S-1'-acetoxyeugenol acetate have been found to be essential for their strong inhibitory activity. nih.govresearchgate.net The presence of a 2'-3' double bond was also shown to enhance this activity. nih.govresearchgate.net The hydrogenation of the terminal methylene (B1212753) group, as seen in this compound compared to galangal acetate, has been reported to abolish certain activities in some contexts, indicating the importance of this structural feature. researchgate.net

.dataframe-container { height: 200px; overflow: auto; width: 100%; }

.dataframe { border-collapse: collapse; width: 100%; }

.dataframe th, .dataframe td { border: 1px solid #ddd; padding: 8px; }

.dataframe th { background-color: #f2f2f2; text-align: left; }

| Compound | Key Functional Groups | Impact on Activity | Reference |

|---|---|---|---|

| 1'S-1'-acetoxychavicol acetate | 1'-acetoxyl group, 4-acetoxyl group, 2'-3' double bond | Essential for strong anti-allergic activity; double bond enhances activity. | nih.govresearchgate.net |

| 1'S-1'-acetoxyeugenol acetate | 1'-acetoxyl group, 4-acetoxyl group, 2'-3' double bond | Essential for strong anti-allergic activity; double bond enhances activity. | nih.govresearchgate.net |

| This compound | Hydrogenated terminal methylene group | Abolishes certain activities compared to galangal acetate. | researchgate.net |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.govnih.gov The different stereoisomers of a compound can exhibit vastly different pharmacological and toxicological properties.

In the case of this compound, it has been discovered that it exists as two optical isomers, (S)-dihydrogalangal acetate and (R)-dihydrogalangal acetate. researchgate.netresearchgate.net The (S)-isomer is the major form found in galangal roots, accounting for approximately 98%, while the (R)-isomer is present in much smaller amounts (about 2%). researchgate.netresearchgate.net Although sensory analysis has shown differences in their aroma profiles, with the (R)-isomer being almost odorless, their taste sensations are reported to be similar. researchgate.netresearchgate.net

While the absolute configuration at the 1'-position of the related compound (1'S)-1'-acetoxychavicol acetate was found not to significantly affect its activity in inhibiting Epstein-Barr virus activation, the stereochemistry can be a critical factor for other biological activities and for interactions with specific targets. researchgate.net The specific impact of the stereochemistry of this compound on its various biological effects remains an area for more detailed investigation.

The design and synthesis of analogues are a cornerstone of SAR studies, allowing researchers to systematically modify a lead compound to probe the importance of different structural features.

While specific programs dedicated to the design and synthesis of this compound analogues are not extensively detailed in the available literature, the study of related phenylpropanoids provides a basis for such endeavors. The synthesis of various derivatives of 1'-acetoxychavicol acetate has been performed to investigate their structure-activity relationships. researchgate.net These synthetic efforts have been crucial in identifying the key functional groups and structural motifs required for biological activity, as discussed in the pharmacophore section. The insights gained from these studies on analogues can guide the future design and synthesis of novel this compound derivatives with potentially enhanced or more specific biological activities.

Impact of Stereochemistry on Biological Activity

Metabolic Transformations and Biotransformation Pathways in Biological Systems

The metabolism of this compound is expected to follow general pathways for phenolic compounds and esters. mdpi.com These pathways often involve hydrolysis of the ester groups by esterases, which are ubiquitous in the body. This would release the corresponding alcohol and acetic acid. Further metabolism could involve phase I reactions, such as oxidation, and phase II reactions, such as glucuronidation or sulfation of the hydroxyl groups, to increase water solubility and facilitate excretion. mdpi.comnih.gov

Studies on similar phenolic compounds have shown that they can be metabolized by intestinal microbiota. acs.org While specific studies on the biotransformation of this compound are not widely available, it is plausible that it undergoes similar metabolic transformations. The stability of this compound has been noted to be greater than that of galangal acetate, particularly in aqueous solutions, which could influence its metabolic profile and bioavailability. researchgate.net

Table of Compounds Mentioned

.dataframe-container { height: 200px; overflow: auto; width: 100%; }

.dataframe { border-collapse: collapse; width: 100%; }

.dataframe th, .dataframe td { border: 1px solid #ddd; padding: 8px; }

Synthetic Approaches and Biotechnological Production of Dihydrogalangal Acetate

Total Synthesis Strategies

The total synthesis of a chiral molecule like dihydrogalangal acetate (B1210297), which is chemically known as [4-(1-acetyloxypropyl)phenyl] acetate, involves the creation of the molecule from simpler, often achiral, starting materials. nih.gov A key challenge in its synthesis is controlling the stereochemistry at the chiral center to produce the desired enantiomer, as the naturally occurring form is predominantly the (S)-enantiomer. researchgate.net

Strategies for the synthesis of chiral homobenzylic esters often rely on stereoselective methods. One established approach is the asymmetric hydrogenation of a corresponding enol ester precursor. acs.org This method uses a chiral catalyst to guide the addition of hydrogen across a double bond, setting the stereochemistry of the final product with high enantioselectivity. Another powerful technique is the stereoselective reduction of a ketone precursor using chiral reducing agents or enzymatic processes, which can selectively produce one enantiomer of the corresponding alcohol. nih.gov This alcohol can then be readily acetylated to yield the final dihydrogalangal acetate product. While a specific, dedicated publication on the total synthesis of this compound is not prominently detailed, these established methodologies for creating chiral esters are directly applicable. acs.orgjapsonline.com

Semi-synthetic Derivatization and Analogue Preparation

Semi-synthesis is a powerful strategy that uses a naturally occurring compound as a starting material for chemical modifications. This approach is often more efficient than total synthesis, as the complex core structure of the molecule is already assembled by nature. The goal of semi-synthesis is typically to create analogues with improved properties, such as enhanced stability, bioavailability, or altered biological activity.

In the context of this compound, semi-synthetic work has focused on the separation and characterization of its naturally occurring forms. The compound is found in galangal roots as a mixture of enantiomers, with (S)-dihydrogalangal acetate being the major isomer (98%) and the (R)-isomer being minor (2%). researchgate.net The separation of these enantiomers is a form of analogue preparation, allowing for the evaluation of their individual properties. Sensory analysis has revealed that while the taste sensations are similar, the aroma characteristics differ significantly: (R)-dihydrogalangal acetate is nearly odorless, whereas the (S)-enantiomer has a weak pungent and woody note. researchgate.net This demonstrates how subtle changes in stereochemistry, achievable through separation or stereoselective synthesis, can result in analogues with distinct characteristics.

Biotechnological Production through Genetic Engineering and Plant Cell Culture

Biotechnological methods offer a promising alternative to chemical synthesis for producing valuable plant secondary metabolites. These techniques can leverage the plant's own metabolic machinery under controlled laboratory conditions, potentially leading to higher yields and more sustainable production.

Agrobacterium-mediated transformation is a well-established technique for the genetic engineering of plants. thegoodscentscompany.com Specifically, the use of Agrobacterium rhizogenes, which induces the formation of "hairy roots," is a valuable method for increasing the production of secondary metabolites. mdpi.com These genetically transformed root cultures are often characterized by rapid growth, genetic stability, and a high capacity for metabolite synthesis in hormone-free media.

While studies may not focus exclusively on this compound, research on its parent plant, Alpinia galanga, provides a direct proof of concept. Genetic transformation of A. galanga using various strains of A. rhizogenes has been shown to significantly enhance the accumulation of the related and commercially valuable compound, acetoxychavicol acetate (ACA). researchgate.net In one study, transformed hairy root lines showed a dramatic increase in ACA content compared to non-transformed roots. The PRTGus strain, for instance, led to a 10.1-fold increase in ACA accumulation, demonstrating the immense potential of this technique for boosting the production of phenylpropanoids within the plant. researchgate.net This success provides a strong indication that the same methods could be effectively applied to increase the yield of this compound.

Table 1: Effect of Different Agrobacterium rhizogenes Strains on Acetoxychavicol Acetate (ACA) Accumulation in Alpinia galanga Hairy Root Cultures

| A. rhizogenes Strain | Fold Increase in ACA Content (Compared to Control) |

| PRTGus | 10.1 |

| LBA 9402 | >5.0 (exact value between 5 and 10.1) |

| 2364 | >4.9 (exact value between 4.9 and LBA 9402) |

| 532 | >4.9 (exact value between 4.9 and 2364) |

| A(4) | 4.9 |

This table is based on findings from a study on acetoxychavicol acetate, a compound structurally related to this compound, from the same plant source. researchgate.net

Metabolic pathway engineering is a more targeted biotechnological approach that involves the modification of an organism's genetic and regulatory processes to increase the production of a specific compound. This can be achieved by upregulating the expression of key enzymes in the desired biosynthetic pathway or by downregulating or knocking out enzymes in competing pathways that divert precursors away from the target molecule.

The biosynthesis of phenylpropanoids like this compound originates from the shikimate pathway, which produces the amino acid phenylalanine. To enhance the yield, one could engineer the plant's metabolic network to increase the flux of carbon into this pathway. This might involve overexpressing genes for enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) or chorismate mutase (CM), which are key regulatory points. Conversely, blocking pathways that compete for phenylalanine, such as those leading to lignin (B12514952) or other phenylpropanoids, could redirect metabolic resources toward the synthesis of the desired acetate ester. Such strategies, often guided by metabolic flux analysis, are fundamental to optimizing the cellular machinery for the overproduction of valuable natural products.

Interactions with Biological Systems and Ecological Role of Dihydrogalangal Acetate

Role in Plant Defense Mechanisms

Plants produce a vast arsenal (B13267) of secondary metabolites to defend themselves against a variety of threats, including herbivores and pathogens. nih.gov These compounds can act as direct physical or chemical barriers, toxins, or deterrents. nih.gov While direct studies detailing the specific role of dihydrogalangal acetate (B1210297) in the defense mechanisms of Alpinia galanga are not extensively documented, its chemical properties and the nature of related compounds suggest a likely protective function.

Secondary plant compounds are widely recognized as crucial components of plant defense systems. researchgate.net The pungent taste associated with dihydrogalangal acetate and its structural analog, galangal acetate, is a key characteristic. researchgate.netacs.org Pungency often serves as an antifeedant, deterring herbivores from consuming the plant tissues. The compound is located in the rhizomes, which are vital storage organs for the plant, making their protection from soil-dwelling herbivores and pathogens particularly important. researchgate.netamazonaws.com The accumulation of such bioactive compounds in these tissues is a common plant defense strategy.

Furthermore, other compounds isolated from Alpinia species, such as 1'-acetoxychavicol acetate (ACA), have been investigated for various biological activities, which points to a complex chemical defense system within the plant. japsonline.com The production of such phytochemicals, often in response to environmental stress or attack, is a hallmark of plant defense. nih.gov

Chemoecological Significance

Chemoecology is the study of the role of chemicals in the interactions of organisms with their environment. The significance of this compound in this context is multifaceted. It was first identified as a trace compound in galangal extracts. acs.org

The concentration of this compound differs in fresh and dried plant material, being found at approximately 0.0005% in fresh roots and increasing to about 0.004% in dried roots. researchgate.netacs.orgacs.org This variation can influence the plant's interactions with its environment at different stages of senescence or processing.

A significant aspect of its chemoecology lies in the stereochemistry of the molecule. This compound exists as two different optical isomers, or enantiomers: (S)-dihydrogalangal acetate and (R)-dihydrogalangal acetate. researchgate.netacs.org In galangal roots, the (S)-isomer is the dominant form, accounting for 98% of the total, with the (R)-isomer being much less abundant (2%). researchgate.netacs.orgacs.org Sensory analysis has revealed distinct properties for each isomer:

(S)-dihydrogalangal acetate has weak pungent and woody notes. researchgate.netacs.org

(R)-dihydrogalangal acetate is described as almost odorless. researchgate.netacs.org

This stereospecificity in sensory perception is a key chemoecological feature, as different organisms may perceive and react to the isomers differently. While the taste sensations are reportedly similar between the isomers, the difference in aroma could influence the behavior of insects or other organisms that rely on olfactory cues. researchgate.netresearchgate.net

Table 1: Sensory Properties of this compound Enantiomers

| Enantiomer | Abundance in Galangal Roots | Sensory Description | Citation |

| (S)-Dihydrogalangal acetate | 98% | Weak pungent and woody notes | researchgate.net, acs.org |

| (R)-Dihydrogalangal acetate | 2% | Almost odorless | researchgate.net, acs.org |

Interactions with Microbial Communities

The interactions of plant secondary metabolites with microbial communities are critical for plant health and ecosystem dynamics. While direct studies on this compound's effect on specific microbial communities are limited, research on extracts from Alpinia galanga and closely related compounds provides significant insights into its potential role.

Extracts from Alpinia galanga have demonstrated antimicrobial properties. japsonline.com For instance, galangal extract has shown a strong inhibitory effect against the bacterium Staphylococcus aureus. japsonline.com The essential oils of related Alpinia species have also been shown to possess potent fungistatic action. Essential oil from Alpinia zerumbet, in which the structurally similar compound galangal acetate is the most abundant component (46.91%), was highly effective in inhibiting the growth of the fungus Penicillium expansum. researchgate.net This suggests that this compound may contribute to a similar protective effect against microbial pathogens in Alpinia galanga.

Furthermore, 1'-acetoxychavicol acetate (ACA), another major constituent of Alpinia galanga, has been shown to possess antiplasmid activity against multi-drug resistant bacteria. jst.go.jp This indicates a specific mechanism by which compounds from this plant can interfere with microbial processes, potentially altering the genetic makeup of bacterial communities. The general class of acetate compounds has also been shown to modulate interactions between hosts and their commensal bacteria. nih.gov These findings collectively suggest that this compound, as part of the chemical profile of Alpinia galanga, likely plays a role in shaping the microbial environment on and around the plant rhizome, contributing to its defense against pathogenic microbes. frontiersin.org

Future Research Directions and Translational Perspectives for Dihydrogalangal Acetate

Exploration of Novel Biological Targets and Therapeutic Applications

Future research into dihydrogalangal acetate (B1210297) is poised to uncover a wider range of biological targets and expand its potential therapeutic uses. While current knowledge points to its role in areas like inflammation and cancer, a deeper investigation into its molecular interactions is warranted. nih.gov Studies have highlighted the anti-inflammatory, antioxidant, and antimicrobial properties of compounds from the Alpinia genus. japsonline.com For instance, related compounds have shown acetylcholinesterase-inhibitory and platelet-activating factor (PAF)-inhibitory activities. nih.gov

A significant area of future exploration lies in its potential as an anticancer agent. Research on ethanolic extracts of Alpinia galanga rhizomes, which contain a variety of bioactive compounds, has demonstrated a decrease in cell viability in malignant cells in a concentration- and time-dependent manner. nih.gov Specifically, these extracts induced apoptosis in human breast carcinoma cell lines (MCF-7). nih.gov Further studies could focus on elucidating the specific pathways through which dihydrogalangal acetate exerts these cytotoxic and apoptotic effects.

Moreover, the neuroprotective properties of related compounds suggest a potential application for this compound in neurodegenerative diseases. japsonline.com Investigating its impact on pathways related to Alzheimer's and Parkinson's diseases could reveal novel therapeutic strategies. labmanager.com The fungistatic action of similar compounds, such as galangal acetate, against pathogenic fungi also opens avenues for its development as a natural fungicide in agriculture. researchgate.net Molecular docking studies have indicated that galangal acetate can effectively interact with enzymes like patulin (B190374) synthase, suggesting specific molecular targets for its antifungal activity. researchgate.net

Advancements in Analytical and Purification Technologies

Progress in analytical and purification technologies is crucial for the effective isolation and characterization of this compound. Current methods often involve a combination of extraction with solvents like ethyl acetate, followed by chromatographic techniques. researchgate.net High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), has been instrumental in isolating this compound. researchgate.netjocpr.com Gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS) are vital for identifying and quantifying volatile compounds like this compound. japsonline.comresearchgate.net

Future advancements should focus on enhancing the efficiency, yield, and purity of the isolated compound. jocpr.com The development of automated chromatography systems can streamline purification workflows. jocpr.com Supercritical fluid chromatography (SFC) presents a powerful alternative for purification. jocpr.com Furthermore, membrane-based purification techniques, such as ultrafiltration and microfiltration, offer scalable and gentle processing conditions that could be optimized for this compound extraction. jocpr.com

The inherent thermal lability of galangal acetate underscores the need for gentle extraction and analysis methods. researchgate.net This instability in aqueous solutions and during processes like steam distillation necessitates the use of techniques such as headspace GC analysis to accurately determine its presence in natural sources. researchgate.net

| Analytical Technique | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Isolation and purification from crude extracts. researchgate.netjocpr.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds. japsonline.comresearchgate.net |

| Gas Chromatography-Olfactometry (GC-O) | Determination of key odorants and flavor profiles. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated compounds. researchgate.net |

| Supercritical Fluid Chromatography (SFC) | An advanced purification technique. jocpr.com |

| Membrane Filtration | Scalable and gentle sample cleanup and concentration. jocpr.com |

Strategies for Sustainable Production and Biosynthesis Optimization

To meet potential future demand for this compound, sustainable production methods are essential. Over-reliance on harvesting from natural plant sources is not always sustainable. Therefore, exploring biotechnological approaches for its production is a key research direction.

One promising strategy is the use of Agrobacterium rhizogenes-mediated transformation of Alpinia galanga. researchgate.net This technique can lead to the generation of hairy root cultures with enhanced and stable production of secondary metabolites. researchgate.net Studies have shown that certain strains of A. rhizogenes can significantly increase the accumulation of related compounds like acetoxychavicol acetate, demonstrating the potential of this method for boosting this compound yields. researchgate.net

Further research should focus on optimizing the culture conditions and genetic engineering of these hairy root cultures to maximize the biosynthesis of the target compound. Understanding the biosynthetic pathway of this compound is fundamental to this effort. Identifying the key enzymes and genes involved will enable targeted metabolic engineering to enhance production.

Integrated Multi-Omics Approaches in this compound Research

The application of integrated multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—will provide a more holistic understanding of the biological effects of this compound. labmanager.comthermofisher.com A single-omics approach provides only a partial view of the complex molecular mechanisms at play. thermofisher.comnih.gov By integrating data from these different layers, researchers can construct comprehensive models of how this compound influences cellular pathways and disease processes. labmanager.commdpi.com

For instance, transcriptomics (RNA sequencing) can reveal changes in gene expression in response to this compound treatment, while proteomics (mass spectrometry) can identify alterations in protein levels and post-translational modifications. thermofisher.com Metabolomics, using techniques like mass spectrometry and NMR spectroscopy, can detail the shifts in small molecule profiles within a biological system. thermofisher.com

This integrative analysis can help in identifying novel biological targets, understanding the compound's mechanism of action, and discovering potential biomarkers for its therapeutic effects. labmanager.comthermofisher.com In the context of crop science, multi-omics can elucidate the genetic and metabolic networks that contribute to the production of valuable compounds like this compound in plants, aiding in the development of high-yielding varieties. mdpi.comnih.gov Ultimately, these approaches will accelerate the translation of basic research findings into tangible therapeutic applications and biotechnological innovations. labmanager.comnih.gov

| Omics Technology | Potential Application in this compound Research |

| Genomics | Identifying genes involved in the biosynthesis of this compound. thermofisher.commdpi.com |

| Transcriptomics | Analyzing changes in gene expression in response to the compound. thermofisher.comnih.gov |

| Proteomics | Identifying protein targets and pathways modulated by the compound. thermofisher.comnih.gov |

| Metabolomics | Characterizing the metabolic fingerprint of cells or organisms after treatment. thermofisher.comnih.gov |

Q & A

Basic Research Questions

Q. How is dihydrogalangal acetate identified and quantified in plant extracts like Alpinia galanga?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used. Chiral columns (e.g., Chiralpak®) are employed to separate enantiomers, as (S)-dihydrogalangal acetate constitutes 98% of the compound in galangal roots. Sensory analysis complements analytical data to distinguish aroma profiles between isomers .

- Key Data : Fresh roots contain ~0.0005% this compound, while dried roots have ~0.004% .

Q. What experimental designs are optimal for studying this compound’s stability in food matrices?

- Methodology : Stability assays should simulate food-processing conditions (e.g., pH, temperature, and ethanol exposure). Gas chromatography (GC) tracks degradation products, while nuclear magnetic resonance (NMR) monitors structural integrity. Accelerated shelf-life studies under controlled humidity and oxygen levels are critical .

Q. How can enantiomeric purity of this compound impact flavor applications?

- Methodology : Chiral resolution via HPLC or supercritical fluid chromatography (SFC) is essential. (S)-dihydrogalangal acetate exhibits weak pungency and woody notes, whereas the (R)-isomer is nearly odorless. Sensory panels must use double-blind protocols to avoid bias in aroma evaluations .

Advanced Research Questions

Q. How do discrepancies in dietary exposure estimates (SPET vs. MSDI) affect safety assessments of this compound?

- Methodology : The Single Portion Exposure Technique (SPET) estimates higher intake (10,000 µg/day) compared to the Maximized Survey-Derived Intake (MSDI). Toxicological risk assessments require bridging this gap using probabilistic models and population-specific consumption data. The FAO/WHO Committee flagged the need for updated NOEL (No Observed Effect Level) data due to insufficient margins of safety .

- Contradiction : While most flavoring agents in its class are deemed safe, this compound’s SPET exceeds the threshold (1,800 µg/day), necessitating additional carcinogenicity and genotoxicity studies .

Q. What analytical challenges arise in detecting this compound metabolites in biological systems?

- Methodology : Use isotope-labeled internal standards (e.g., deuterated this compound) in LC-MS/MS to improve quantification accuracy. Metabolite identification requires in vitro hepatic microsomal assays and in vivo pharmacokinetic studies in model organisms .

Q. How can computational modeling resolve contradictions in toxicity data between this compound and structurally related compounds (e.g., α-methylbenzyl acetate)?

- Methodology : Molecular docking and quantitative structure-activity relationship (QSAR) models predict binding affinities to metabolic enzymes (e.g., cytochrome P450). Comparative toxicity studies in rodents must validate these predictions, focusing on dose-response curves and histopathological endpoints .

Q. What protocols ensure reproducibility in enantioselective synthesis of this compound for pharmacological studies?

- Methodology : Asymmetric hydrogenation of galangal acetate using chiral catalysts (e.g., BINAP-ruthenium complexes) achieves >95% enantiomeric excess (ee). Reaction conditions (pressure, solvent polarity) must be rigorously optimized and documented .

Data Contradiction Analysis

Q. Why do sensory evaluations report no taste differences between this compound isomers despite distinct aroma profiles?

- Analysis : Taste receptors (e.g., TAS2Rs) may not discriminate between enantiomers, whereas olfactory receptors (ORs) bind selectively to (S)-isomers. Dual-sensory assays (taste + smell) with controlled nasal occlusion can isolate these effects .

Q. How should researchers address the FAO/WHO’s conflicting stance on this compound’s safety?

- Resolution : Prioritize in vivo studies using the SPET-derived exposure level (10,000 µg/day) to refine the NOEL. Cross-species extrapolation (rat-to-human) must account for metabolic differences via allometric scaling .

Methodological Resources

- Analytical Tools : Chiral HPLC (e.g., Daicel® columns), GC-MS with headspace sampling .

- Toxicology Models : OECD Guidelines 408 (90-day rodent study), Ames test for genotoxicity .

- Data Repositories : JECFA (Joint FAO/WHO Expert Committee) reports, FEMA (Flavor and Extract Manufacturers Association) databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.